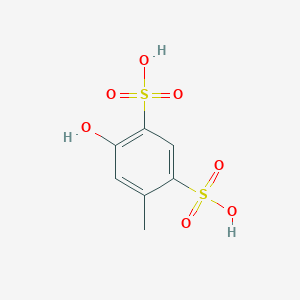
1-(2,4-ジヒドロキシ-5-イソプロピルフェニル)エタノン
概要
説明
“1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is a chemical compound with the CAS Number: 747414-17-1 . It has a molecular weight of 194.23 and its IUPAC name is 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 .
Physical And Chemical Properties Analysis
作用機序
The mechanism of action of DIPE is not fully understood, however, it is believed that the compound acts as a catalyst in organic reactions. This is due to its ability to form hydrogen bonds with other molecules, which allows it to facilitate the formation of new bonds between molecules. In addition, DIPE is believed to be able to activate certain molecules, allowing them to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPE are not fully understood, however, the compound has been studied for its potential effects on the human body. Studies have shown that DIPE has the potential to reduce inflammation, as well as to reduce the symptoms of certain diseases, such as asthma and allergies. In addition, DIPE has been studied for its potential to inhibit certain enzymes, which could potentially be used to treat certain diseases.
実験室実験の利点と制限
The advantages of using DIPE in laboratory experiments are its low cost, its water-solubility, and its ability to act as a catalyst in organic reactions. Additionally, DIPE is relatively stable and has a low toxicity, which makes it an ideal reagent for laboratory experiments. The main limitation of using DIPE in laboratory experiments is its relatively low yield, which can be improved by using higher temperatures and longer reaction times.
将来の方向性
The future of DIPE is promising, as the compound has been studied extensively for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In the future, DIPE could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. Additionally, DIPE could be used to synthesize a variety of polymers and to synthesize other compounds. Furthermore, DIPE could be used to develop new drugs, as well as to improve existing drugs. Finally, DIPE could be used to improve the efficacy of certain drugs, as well as to reduce their side effects.
科学的研究の応用
分子シャペロンHsp90阻害剤
この化合物は、分子シャペロンHsp90の新規阻害剤であることが知られています . Hsp90は、多くのクライアントタンパク質の折り畳み、安定性、および機能において重要な役割を果たすヒートショックタンパク質です。 これらのクライアントタンパク質の多くは、細胞の成長と生存に関与しており、Hsp90はがん研究における関心の対象となっています .
がん治療研究
Hsp90に対する阻害効果により、この化合物は、がんの潜在的な治療法として臨床開発において大きな関心を集めています . Hsp90を阻害することにより、細胞の成長と生存を促進するタンパク質の機能を阻害し、がん細胞の増殖を潜在的に阻止する可能性があります .
フラグメントベース医薬品設計
この化合物は、フラグメントベース医薬品設計と呼ばれるプロセスを通じて同定されました . このアプローチでは、生物学的標的に弱くしか結合しない可能性のある小さな化学フラグメントを特定し、それらを成長させたり、連結させたりして、より強い結合親和性を有するリード化合物を生成します
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747414-17-1 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














